4-(Oxazol-4-yl)aniline
Overview
Description
4-(Oxazol-4-yl)aniline is a compound that features an oxazole ring attached to a phenyl group with an amine substituent Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to form the oxazole ring . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions .
Industrial Production Methods
Industrial production methods for 4-(Oxazol-4-yl)aniline may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and phenyl derivatives .
Scientific Research Applications
4-(Oxazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Oxazol-4-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom at different positions, leading to different reactivity.
Oxadiazole: Another heterocyclic compound with distinct properties and applications.
Uniqueness
4-(Oxazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a phenyl and amine group makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIXYCMMXALOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314204 | |
Record name | 4-(Oxazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568556-31-0 | |
Record name | 4-(Oxazol-4-yl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568556-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Oxazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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